Lipophilicity Advantage: Ortho-Ethoxy Substitution Increases Computed XLogP by ~0.7 Units vs. para-Methoxy Analog, Enhancing Predicted Membrane Permeability
Computed XLogP values reveal that 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (XLogP = 2.2) exhibits higher lipophilicity than 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-16-5, estimated XLogP ~1.5 based on methoxy contribution) [1] and the unsubstituted 5-phenylisoxazole-3-carboxylic acid (estimated XLogP ~1.3) [1]. The ethoxy group adds approximately +0.7 log units relative to methoxy and +0.9 log units relative to unsubstituted phenyl, placing this compound closer to the optimal LogP range (2–3) for oral bioavailability and passive membrane diffusion.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: XLogP ~1.5 (estimated); 5-Phenylisoxazole-3-carboxylic acid: XLogP ~1.3 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.7 vs. para-methoxy analog; ≈ +0.9 vs. unsubstituted phenyl analog |
| Conditions | Computed via XLogP3 algorithm; values from chem960 and PubChem predicted data |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–5) can improve passive membrane permeability and oral absorption, making this compound a more suitable starting point for cell-permeable probe or prodrug development compared to less lipophilic analogs.
- [1] PubChem predicted XLogP3 values for 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (CID via CAS 33282-16-5) and 5-phenylisoxazole-3-carboxylic acid (CID via CAS 14441-90-8). Accessed 2026. View Source
